molecular formula C26H33NO2 B12711602 Retinamide, N-(2-hydroxyphenyl)- CAS No. 75664-75-4

Retinamide, N-(2-hydroxyphenyl)-

Cat. No.: B12711602
CAS No.: 75664-75-4
M. Wt: 391.5 g/mol
InChI Key: YTKXJYIDYLNKFF-FUQLHJDNSA-N
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Description

Retinamide, N-(2-hydroxyphenyl)-, is a synthetic retinoid derivative known for its potential therapeutic applications, particularly in cancer treatment. This compound is a member of the retinamide family, which are amides of retinoic acid. Retinamides have been extensively studied for their ability to inhibit the growth of various cancer cell lines and induce apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Retinamide, N-(2-hydroxyphenyl)-, typically involves the condensation of all-trans-retinoic acid with 2-aminophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to ensure the purity and yield of the product.

Industrial Production Methods

Industrial production of Retinamide, N-(2-hydroxyphenyl)-, follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the compound and ensure its high purity for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Retinamide, N-(2-hydroxyphenyl)-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are employed for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

Retinamide, N-(2-hydroxyphenyl)-, has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study the reactivity of retinoids.

    Biology: Investigated for its role in cell differentiation and apoptosis.

    Medicine: Explored for its potential in cancer therapy, particularly in inhibiting the growth of cancer cells and inducing apoptosis.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

The mechanism of action of Retinamide, N-(2-hydroxyphenyl)-, involves both retinoid-receptor-dependent and retinoid-receptor-independent pathways. The compound binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), modulating gene expression and inducing apoptosis in cancer cells. Additionally, it can generate reactive oxygen species (ROS), leading to oxidative stress and cell death .

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxyphenyl)-retinamide (4-HPR): Known for its anticancer properties and ability to induce apoptosis.

    N-(2-carboxyphenyl)-retinamide (2-CPR): Exhibits better growth inhibitory effects in certain cancer cell lines compared to 4-HPR.

    N-(4-ethoxyphenyl)-retinamide (4-EPR): Used as an internal standard in chromatography for retinoid analysis.

Uniqueness

Retinamide, N-(2-hydroxyphenyl)-, is unique due to its specific binding affinity to retinoic acid receptors and its ability to induce apoptosis through both receptor-dependent and independent mechanisms. Its hydroxyl group at the 2-position of the phenyl ring also contributes to its distinct chemical reactivity and biological activity .

Properties

CAS No.

75664-75-4

Molecular Formula

C26H33NO2

Molecular Weight

391.5 g/mol

IUPAC Name

(2E,4E,6E,8E)-N-(2-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide

InChI

InChI=1S/C26H33NO2/c1-19(15-16-22-21(3)12-9-17-26(22,4)5)10-8-11-20(2)18-25(29)27-23-13-6-7-14-24(23)28/h6-8,10-11,13-16,18,28H,9,12,17H2,1-5H3,(H,27,29)/b11-8+,16-15+,19-10+,20-18+

InChI Key

YTKXJYIDYLNKFF-FUQLHJDNSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)NC2=CC=CC=C2O)/C)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=CC=C2O)C)C

Origin of Product

United States

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